molecular formula C9H10ClFO B13275927 3-(4-Chloro-3-fluoro-phenyl)-propan-1-ol CAS No. 1057671-57-4

3-(4-Chloro-3-fluoro-phenyl)-propan-1-ol

Cat. No.: B13275927
CAS No.: 1057671-57-4
M. Wt: 188.62 g/mol
InChI Key: PGPUVUXYKHZXBP-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10ClFO It is a derivative of phenylpropanol, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-fluorophenyl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol or alkane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major products include 3-(4-chloro-3-fluorophenyl)propan-1-one and 3-(4-chloro-3-fluorophenyl)propanoic acid.

    Reduction: The major products include 3-(4-chloro-3-fluorophenyl)propan-1-ol and 3-(4-chloro-3-fluorophenyl)propane.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenylpropanols.

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties[][2].

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The chlorine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoropropiophenone: Similar structure but with a ketone group instead of an alcohol.

    4-Chloro-3-fluorophenylpropan-1-one: Similar structure but with different positioning of the chlorine and fluorine atoms.

    3-Chloro-1-(4-fluorophenyl)propan-1-one: Another structural isomer with different functional groups.

Uniqueness

3-(4-Chloro-3-fluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can impart distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and properties are desired.

Properties

CAS No.

1057671-57-4

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2

InChI Key

PGPUVUXYKHZXBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCO)F)Cl

Origin of Product

United States

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